21-表鼠尾草二醇

描述

Synthesis Analysis

The enantioselective synthesis of both epimers at C-21 in the proposed structure of cytotoxic macrolides, such as callyspongiolide, demonstrates the complexity and precision required in synthesizing compounds related to 21-Episerratenediol. Techniques such as the Yamaguchi macrolactonization and hydrogenation over Lindlar's catalyst have been employed to achieve the desired stereochemistry at C-21, showcasing the intricate approaches needed to synthesize these compounds (Ghosh & Kassekert, 2016).

Molecular Structure Analysis

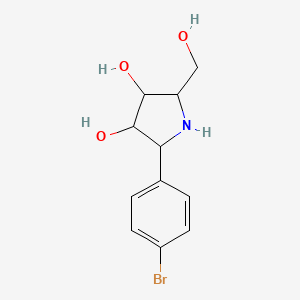

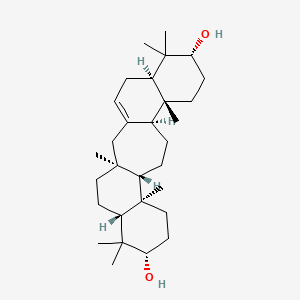

Studies on serratane-type triterpenoids, including 21-Episerratenediol, reveal the structural complexity of these molecules. The molecular structure of 21-Episerratenediol, characterized by spectral evidence, contributes to its biological activity. The configuration and functional groups present in its structure are critical for its interaction with biological targets, underlining the importance of detailed structural analysis in understanding its therapeutic potential (Tanaka et al., 2003).

科学研究应用

癌症化学预防: 21-表鼠尾草二醇对 12-O-十四烷酰佛波醇-13-乙酸酯 (TPA) 诱导的 Epstein-Barr 病毒早期抗原 (EBV-EA) 激活显示出显着的抑制作用,而没有表现出细胞毒性。此外,它在小鼠皮肤两阶段致癌试验中对皮肤肿瘤促进表现出显着的抑制作用,表明其作为癌症化学预防剂的潜力 (Tanaka et al., 2003)。

分离和表征: 已从库页云杉的树皮中分离出 21-表鼠尾草二醇和 3,21-二表鼠尾草二醇等其他三萜。这些化合物,包括 21-表鼠尾草二醇,是根据光谱证据进行表征的,这有助于了解三萜化学 (Tanaka et al., 1994)。

对石杉的研究: 在石杉三萜的研究中,21-表鼠尾草二醇在其他化合物中被鉴定。这项研究有助于了解三萜在不同物种中的多样性和潜在应用 (Li et al., 1988)。

额外的提取物研究: 对林木松树皮的研究确定了额外的提取物,包括 21-表鼠尾草二醇 21-甲基醚。对这些化合物(包括 21-表鼠尾草二醇)的研究有助于了解松树皮提取物的化学成分和潜在应用 (Rowe et al., 1972)。

云杉的三萜: 对云杉树皮中多功能三萜成分的研究也确定了 21-表鼠尾草二醇。这项研究增加了对不同植物物种中三萜化学性质和可能用途的理解 (Chernenko et al., 1992)。

作用机制

Target of Action

It has been suggested that 21-episerratenediol may act as a potent cancer chemopreventive agent , indicating that its targets could be related to pathways involved in cancer development and progression.

Mode of Action

Given its potential role as a cancer chemopreventive agent , it may interact with its targets to inhibit the processes that lead to cancer development, such as cell proliferation, angiogenesis, and metastasis

Biochemical Pathways

As a potential cancer chemopreventive agent , it may influence pathways related to cell cycle regulation, apoptosis, DNA repair, and immune response. The downstream effects of these pathway alterations would likely include reduced cell proliferation and enhanced cell death in cancerous cells.

Result of Action

Given its potential role as a cancer chemopreventive agent , it may induce cell cycle arrest, promote apoptosis, inhibit angiogenesis, and modulate immune response in cancerous cells.

安全和危害

In case of inhalation, it’s advised to move the victim into fresh air and give artificial respiration if needed . If it comes into contact with skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced .

属性

IUPAC Name |

(3S,6R,8S,11R,12S,15S,16R,19R,21R)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-26(2)21-10-8-19-18-28(5)15-12-22-27(3,4)25(32)14-17-30(22,7)23(28)11-9-20(19)29(21,6)16-13-24(26)31/h8,20-25,31-32H,9-18H2,1-7H3/t20-,21-,22-,23-,24+,25-,28-,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMUNNDDBCLRMSL-DRRPMNBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(CC4=CCC5C(C(CCC5(C4CCC3C2(CCC1O)C)C)O)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C2)(CC[C@@H](C3(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the natural sources of 21-Episerratenediol?

A1: 21-Episerratenediol has been isolated from various plant species, particularly those belonging to the Lycopodiaceae family. Some notable sources include:

- Huperzia serrata: This club moss species yielded several Lycopodium triterpenoids, including 21-episerratenediol. [, ]

- Lycopodium deuterodensum: This species yielded two new abietanes alongside 21-episerratenediol, α-onocerin, 21-episerratriol, and 16-oxoserratenediol. []

- Pinus radiata: 21-Episerratenediol was identified in the neutral fraction of benzene extractives from the bark of this pine species. []

- Diphasiastrum complanatum: This species yielded seven serratene-type triterpenoids, including 21-episerratenediol-3-α-L-arabinopyranoside (inundoside E). []

- Lycopodium inundatum: This club moss contains 21-episerratenediol 3-α-L-arabinopyranoside (inundoside-E), along with other related triterpenoid-glycosides. [, ]

- Palhinhaea cernua: This species is another source of serratane triterpenoids, including 21-episerratenediol. []

Q2: What is the structure of 21-Episerratenediol?

A2: 21-Episerratenediol is a serratene-type triterpenoid. While its exact molecular formula and weight are not explicitly stated in the provided abstracts, its structure is characterized by:

Q3: Are there any synthetic routes to obtain 21-Episerratenediol?

A3: Yes, research indicates that 21-episerratenediol can be used as a starting material to synthesize its 3-α-L-arabinopyranoside derivative, known as inundoside-E. This synthetic route confirms the structure of inundoside-E, a triterpenoid-glycoside found in Lycopodium inundatum. []

Q4: What other serratene-type triterpenoids are structurally related to 21-Episerratenediol?

A4: Several serratene-type triterpenoids share structural similarities with 21-episerratenediol. Some examples include:

- Serratenediol: This compound is very similar to 21-episerratenediol, differing only in the stereochemistry of the hydroxyl group at the C-21 position. [, , , ]

- 21-Episerratriol: This compound, found alongside 21-episerratenediol in Lycopodium deuterodensum, likely possesses an additional hydroxyl group compared to 21-episerratenediol. []

- 16-Oxoserratenediol, 16-Oxo-21-episerratenediol, 16-Oxodiepiserratenediol: These compounds are α, β-unsaturated ketones of the serratane group, indicating structural modifications at the C-16 position. []

- Tohogenol, Tohogeninol, Serratriol, Lycoclavanol, Lycoclavanin: These serratane triterpenoids are structurally related, but their specific differences from 21-episerratenediol are not detailed in the provided abstracts. []

Q5: What are the potential applications of 21-Episerratenediol?

A5: While the provided research primarily focuses on isolation and structural characterization, the presence of 21-episerratenediol in various medicinal plants suggests potential biological activities. Further research is needed to fully understand its pharmacological potential.

Q6: What analytical techniques are used to study 21-Episerratenediol?

A6: Researchers utilize various analytical techniques to isolate, characterize, and study 21-episerratenediol:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。